

Brilliant Red Fluorescent Dyes: Application Notes and Protocols for Cellular Tracking

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Compound of Interest

Compound Name: **Brilliant Red**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **brilliant red** fluorescent dyes as trackers in a variety of cell biology experiments. Focusing on two prominent examples, CellTracker™ Deep Red and CellTrace™ Far Red, this guide offers insights into their mechanisms, applications, and detailed methodologies for their use in cell proliferation, migration, and cytotoxicity assays.

Overview of Brilliant Red Fluorescent Trackers

Brilliant red fluorescent dyes are powerful tools for monitoring cell movement, location, and proliferation. These probes are designed to be non-toxic and stable, allowing for long-term tracking of live cells.^{[1][2]} They typically cross the cell membrane and are converted into cell-impermeant products, ensuring they are well-retained within the cells through several generations.^{[1][3]} The fluorescence is passed down to daughter cells, but not transferred to adjacent cells in a population.^[1]

Mechanism of Action:

- CellTracker™ Deep Red: This dye contains a succinimidyl ester reactive group that covalently binds to amine groups on intracellular proteins.^{[1][3]}
- CellTrace™ Far Red: This dye also covalently binds to intracellular proteins, ensuring a stable and well-retained fluorescent signal.^[4]

These dyes are characterized by their bright fluorescence at physiological pH and their far-red emission spectra, which makes them ideal for multiplexing with other common fluorophores like GFP and FITC with minimal spectral overlap.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for CellTracker™ Deep Red and CellTrace™ Far Red, including their spectral properties and recommended staining concentrations.

Table 1: Spectral Properties of **Brilliant Red** Dyes

Dye Name	Excitation Max (nm)	Emission Max (nm)	Recommended Laser	Common Filter (nm)
CellTracker™ Deep Red	630	650	628-640	660/20
CellTrace™ Far Red	630	661	633/635 or 640	660/20

Data sourced from references[6][7][8][9].

Table 2: Recommended Staining Parameters

Dye Name	Application	Cell Type	Recommended Concentration	Incubation Time
CellTracker™ Deep Red	Long-term tracking (>3 days), Rapidly dividing cells	General	5–25 μ M	15–45 minutes
	Short-term tracking, Viability assays	General	0.5–5 μ M	15–45 minutes
General Use	General	250 nM–1 μ M	15–45 minutes	
CellTrace™ Far Red	Cell Proliferation (Flow Cytometry)	Peripheral Blood Mononuclear Cells (PBMCs)	5 μ M	20 minutes

Data sourced from references [\[1\]](#)[\[3\]](#)[\[4\]](#).

Experimental Protocols

Here are detailed protocols for common applications of **brilliant red** fluorescent trackers.

General Cell Labeling Protocol

This protocol is a general guideline for labeling both suspension and adherent cells with CellTracker™ Deep Red.

Materials:

- CellTracker™ Deep Red dye
- Anhydrous DMSO
- Serum-free cell culture medium
- Complete cell culture medium

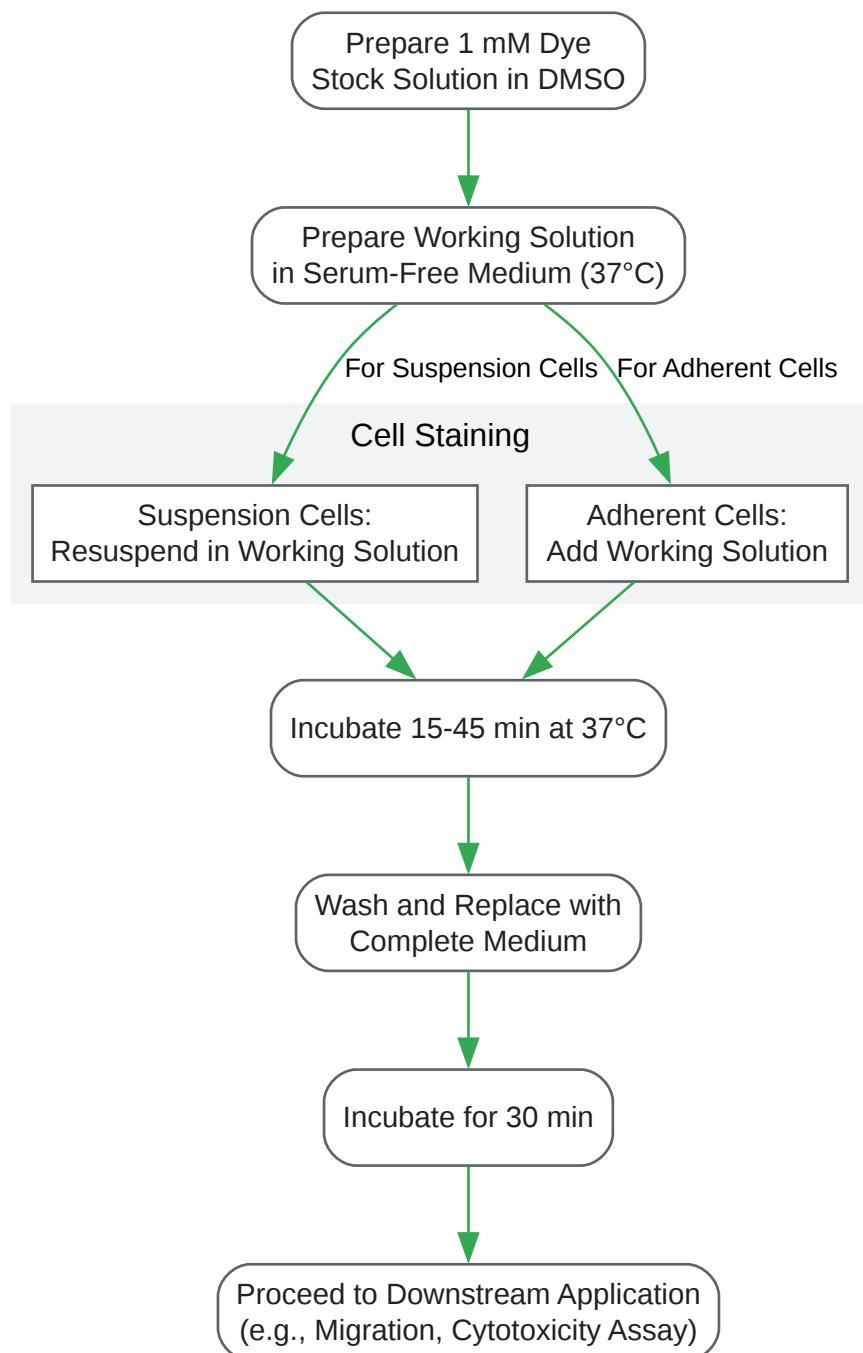
- Cells in suspension or adherent cells
- Centrifuge (for suspension cells)

Protocol Steps:

- Prepare Dye Stock Solution: Allow the lyophilized CellTracker™ Deep Red vial to warm to room temperature. Add 20 μ L of high-quality anhydrous DMSO to make a 1 mM stock solution.[3]
- Prepare Working Solution: Dilute the stock solution in serum-free medium to the desired final working concentration (refer to Table 2). Warm the working solution to 37°C.[3]
- Cell Preparation and Staining:
 - For Suspension Cells:
 1. Centrifuge cells to pellet them and aspirate the supernatant.
 2. Resuspend the cell pellet gently in the pre-warmed working solution.[3]
 3. Incubate for 15–45 minutes at 37°C.[3]
 - For Adherent Cells:
 1. Remove the culture medium from the cells.
 2. Gently add the pre-warmed working solution to the cells.[3]
 3. Incubate for 15–45 minutes at 37°C.[3]
- Washing:
 - For Suspension Cells: Centrifuge the cells, remove the working solution, and resuspend in fresh, pre-warmed complete culture medium.[3]
 - For Adherent Cells: Remove the working solution and add fresh, pre-warmed complete culture medium.[3]

- Incubation: Incubate the cells for at least 30 minutes to allow the dye to undergo modification and become well-retained within the cells.
- Analysis: The labeled cells are now ready for downstream applications such as cell migration assays, cytotoxicity studies, or for imaging via fluorescence microscopy.^[3]

Workflow for General Cell Labeling:



[Click to download full resolution via product page](#)*General workflow for labeling cells with a **brilliant red** tracker.*

Cell Proliferation Assay using CellTrace™ Far Red

This protocol details how to perform a cell proliferation assay using dye dilution with CellTrace™ Far Red, analyzed by flow cytometry.

Materials:

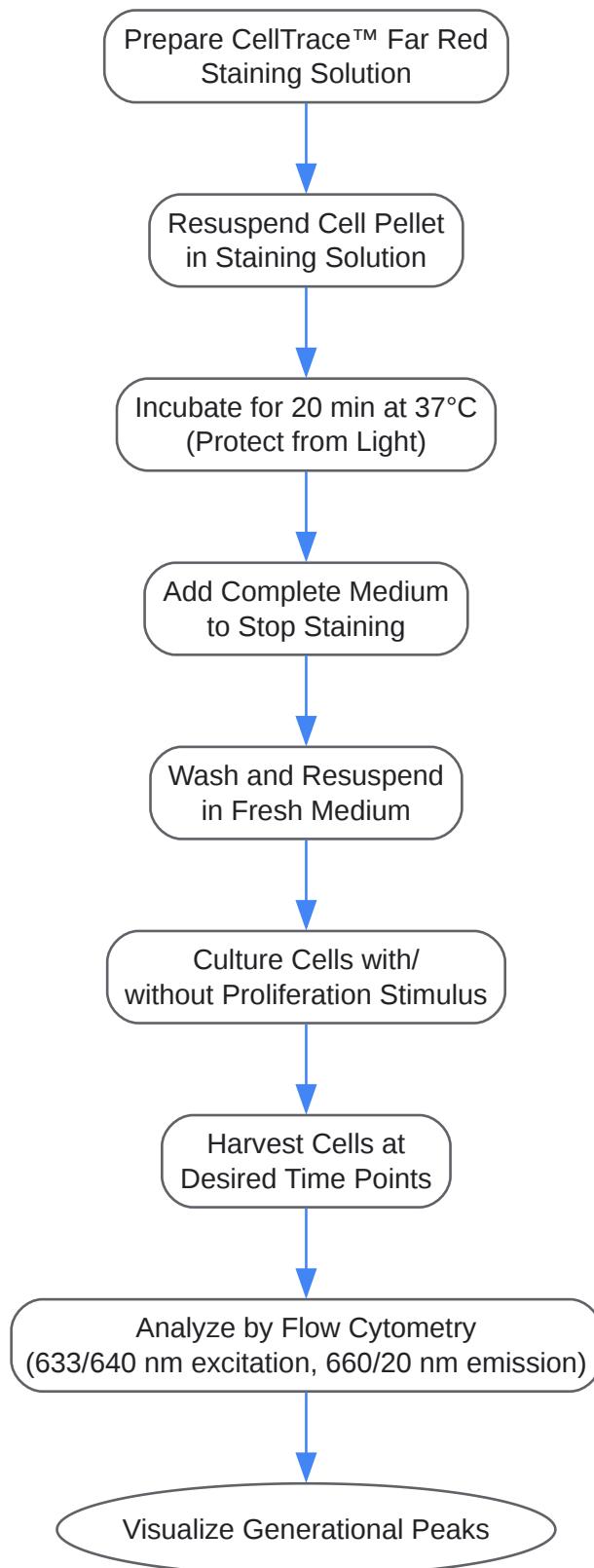
- CellTrace™ Far Red Cell Proliferation Kit
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS)
- Complete cell culture medium (e.g., OpTmizer™ T-Cell Expansion SFM)
- Cells of interest (e.g., PBMCs)
- Flow cytometer

Protocol Steps:

- Prepare Dye Stock Solution: Add 20 μ L of DMSO to a vial of CellTrace™ Far Red to make a stock solution.[10]
- Prepare Staining Solution: Dilute the stock solution into PBS (warmed to 37°C) to a final concentration of 1 μ M.[10]
- Cell Staining:
 1. Start with a cell suspension of approximately 1×10^6 cells/mL.[11]
 2. Centrifuge the cells for 5 minutes at 300 \times g and carefully discard the supernatant.[10]
 3. Resuspend the cell pellet in 10 mL of the CellTrace™ Far Red staining solution.[10]

4. Incubate the cells for 20 minutes in a 37°C water bath, protected from light.[10][12]
- Stop Staining: Add at least five volumes of complete culture medium to the cells to absorb any unbound dye and incubate for 5 minutes.[10][12]
- Wash and Resuspend: Centrifuge the cells for 5 minutes at 300 x g, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.[10][12]
- Cell Culture and Stimulation:
 1. Plate the stained cells in a culture vessel.
 2. If desired, add a stimulus to induce proliferation.
 3. Culture the cells for the desired period.
- Flow Cytometry Analysis:
 1. Harvest the cells at different time points.
 2. Analyze the samples on a flow cytometer equipped with a 633/635 nm or 640 nm laser and a 660/20 nm bandpass filter.[9]
 3. Each cell division will result in a halving of the fluorescence intensity, which can be visualized as distinct peaks on a histogram.[11]

Workflow for Cell Proliferation Assay:



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*Workflow for a cell proliferation assay using a **brilliant red** tracker.*

Applications in Cell Biology

Brilliant red fluorescent trackers are versatile tools with a wide range of applications in cell biology research and drug development.

- Cell Proliferation: These dyes are extensively used to track cell division. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry to determine the number of cell generations.[11][13][14]
- Cell Migration and Invasion: Labeled cells can be monitored over time using live-cell imaging to track their movement in 2D or 3D environments. This is crucial for studying processes like wound healing, immune cell trafficking, and cancer metastasis.[15][16][17]
- Cytotoxicity Assays: The stability and low toxicity of these dyes make them suitable for long-term cytotoxicity studies. A decrease in the number of fluorescent cells or changes in their morphology can indicate a cytotoxic effect of a compound.[1][2]
- In Vivo Cell Tracking: The bright and stable fluorescence of these dyes allows for the tracking of labeled cells after they have been introduced into a living organism, providing insights into cell fate, engraftment, and immune responses.
- Multiplexing: Due to their far-red emission spectra, these dyes can be used in combination with other fluorescent probes, such as those in the green and blue channels, for multi-parameter analysis.[4]

Conclusion

Brilliant red fluorescent dyes like CellTracker™ Deep Red and CellTrace™ Far Red offer a reliable and versatile method for tracking cells in a variety of biological contexts. Their bright and stable fluorescence, coupled with their low cytotoxicity, makes them invaluable tools for researchers in basic science and drug discovery. The detailed protocols and data presented in these application notes provide a solid foundation for the successful implementation of these powerful cellular trackers in your research.

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